molecular formula C20H21N3O3 B11259300 N-{2,9-Dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-2-(4-ethoxyphenyl)acetamide

N-{2,9-Dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-2-(4-ethoxyphenyl)acetamide

Cat. No.: B11259300
M. Wt: 351.4 g/mol
InChI Key: ZNSXDZTWTPVMSU-UHFFFAOYSA-N
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Description

N-{2,9-Dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-2-(4-ethoxyphenyl)acetamide is a complex organic compound belonging to the pyrido[1,2-A]pyrimidine family. This compound is characterized by its unique structure, which includes a pyrido[1,2-A]pyrimidine core with dimethyl and oxo substituents, and an acetamide group attached to an ethoxyphenyl ring. The compound’s structure imparts it with distinct chemical and biological properties, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2,9-Dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-2-(4-ethoxyphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2,9-dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidine with 2-(4-ethoxyphenyl)acetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere, such as nitrogen, and at a controlled temperature to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize production costs. Additionally, purification steps like recrystallization or chromatography are employed to ensure the compound’s purity meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-{2,9-Dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-2-(4-ethoxyphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

Scientific Research Applications

N-{2,9-Dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-2-(4-ethoxyphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{2,9-Dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-2-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2,9-Dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-2-(4-ethoxyphenyl)acetamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C20H21N3O3

Molecular Weight

351.4 g/mol

IUPAC Name

N-(2,9-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2-(4-ethoxyphenyl)acetamide

InChI

InChI=1S/C20H21N3O3/c1-4-26-16-9-7-15(8-10-16)12-17(24)22-18-14(3)21-19-13(2)6-5-11-23(19)20(18)25/h5-11H,4,12H2,1-3H3,(H,22,24)

InChI Key

ZNSXDZTWTPVMSU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NC2=C(N=C3C(=CC=CN3C2=O)C)C

Origin of Product

United States

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